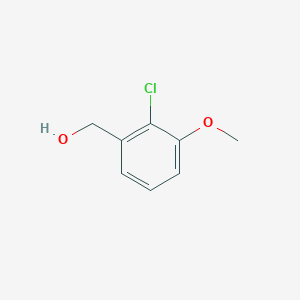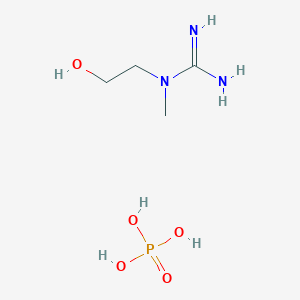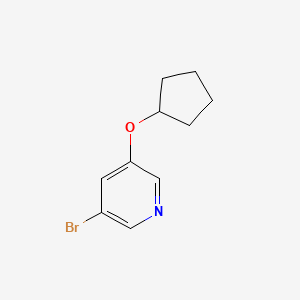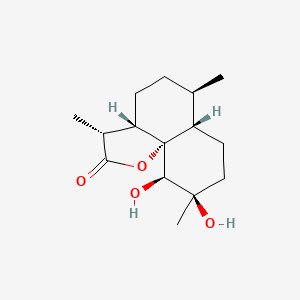
(2-Chloro-3-methoxyphenyl)methanol
Overview
Description
“(2-Chloro-3-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 52516-43-5 . It has a molecular weight of 172.61 .
Molecular Structure Analysis
The IUPAC name for this compound is “(2-chloro-3-methoxyphenyl)methanol” and its InChI Code is "1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3" .
Physical And Chemical Properties Analysis
“(2-Chloro-3-methoxyphenyl)methanol” is a solid at room temperature . It should be stored at a temperature between 2-8°C .
Scientific Research Applications
Synthesis and Material Chemistry
- Synthesis of Pyrrolin-2-ones : The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, which are valuable adducts for the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003).
- Methanol Synthesis : Research into methanol synthesis through CO2 and CO hydrogenation has revealed pathways that include novel reaction intermediates, providing insights into more efficient methanol production processes (Grabow & Mavrikakis, 2011).
Medicinal Chemistry and Drug Development
- PET Radiotracers for Alzheimer's Diagnosis : Crystallographic studies have shown the application of methanol solvates, including compounds structurally related to (2-Chloro-3-methoxyphenyl)methanol, in the development of PET radiotracers for early Alzheimer’s disease diagnosis (Altomare et al., 2014).
Catalysis and Reaction Mechanisms
- Surface Site Probing on Metal Oxides : Methanol has been used to probe the surface sites of ceria nanocrystals, illustrating its role in understanding the catalytic behavior of metal oxides (Wu et al., 2012).
- Photochemistry and Radical Generation : Studies have explored the generation and reactivity of aryl cations from aromatic halides under photolytic conditions, highlighting the importance of methoxy and chloro substituents in these processes (Protti et al., 2004).
Environmental Science and Photochemistry
- Quantum Yield in H2O2 Photolysis : The efficiency of *OH radical production in H2O2 photolysis has been measured in the presence of methanol, indicating its use in environmental science and photoreactor calibration (Goldstein et al., 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and avoiding release to the environment .
Future Directions
Given the potential of m-aryloxy phenols in various industries, including plastics, adhesives, and coatings, and their applications as antioxidants, ultraviolet absorbers, and flame retardants , there is a significant scope for future research and development involving “(2-Chloro-3-methoxyphenyl)methanol” and similar compounds.
properties
IUPAC Name |
(2-chloro-3-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHHZWHNWLNIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-3-methoxyphenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)







![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)